An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropylpropan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropylpropan-1-amine
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide addresses the physicochemical properties of 1-Cyclopropylpropan-1-amine, a primary amine of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific molecule in public literature, this document provides a comprehensive framework for its characterization. It outlines the predicted properties based on computational models and presents detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. For comparative context, experimentally verified data for the parent compound, Cyclopropylamine, is included. This guide is intended for researchers, scientists, and drug development professionals seeking to understand, characterize, or synthesize 1-Cyclopropylpropan-1-amine.
Introduction and Molecular Identification
1-Cyclopropylpropan-1-amine, with the systematic IUPAC name (cyclopropyl)propan-1-amine, is a primary amine characterized by a cyclopropyl group and an ethyl group attached to the alpha-carbon. Its unique structure, combining a strained cyclopropyl ring with a short alkyl chain, suggests potential applications as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The strained ring can impart unique conformational constraints and metabolic properties to larger molecules.
Molecular Structure:
Key Identifiers:
-
Molecular Formula: C₆H₁₃N
-
Canonical SMILES: CCC(C1CC1)N
-
InChI Key: OXXSMQHKMPTBAR-UHFFFAOYSA-N
-
Molecular Weight: 99.17 g/mol
Predicted and Known Physicochemical Properties
While experimental values are absent, computational models provide estimations for certain properties. These predictions are valuable for initial experimental design and computational screening.
Predicted Properties of 1-Cyclopropylpropan-1-amine
The following data is derived from computational models and mass spectrometry predictions.
| Property | Predicted Value | Source / Method |
| Molecular Weight | 99.177 g/mol | Calculation from Formula |
| Monoisotopic Mass | 99.1048 Da | PubChemLite[1] |
| XLogP3-AA | 1.0 | PubChemLite (Predicted)[1] |
| Topological Polar Surface Area | 26 Ų | Guidechem (Computed)[2] |
| Complexity | 57.2 | Guidechem (Computed)[2] |
| Rotatable Bond Count | 2 | Guidechem (Computed)[2] |
Predicted Mass Spectrometry Adducts:
| Adduct | m/z |
| [M+H]⁺ | 100.11208 |
| [M+Na]⁺ | 122.09402 |
| [M-H]⁻ | 98.097524 |
Table data sourced from PubChemLite, calculated using the CCSbase model.[1]
Experimental Properties of Cyclopropylamine (Analogue Compound)
For comparative purposes, the following table lists the experimentally determined properties of Cyclopropylamine (C₃H₇N), the parent compound without the propyl group. These values offer a baseline for estimating the properties of 1-Cyclopropylpropan-1-amine. The addition of the propyl group is expected to increase the boiling point, melting point, and hydrophobicity (LogP) while decreasing water solubility.
| Property | Experimental Value | Source |
| CAS Number | 765-30-0 | ChemicalBook[3] |
| Molecular Weight | 57.09 g/mol | Ataman Kimya |
| Appearance | Colorless liquid | Ataman Kimya |
| Boiling Point | 49-50 °C | ChemicalBook[3] |
| Melting Point | -50 °C | ChemicalBook[3] |
| Density | 0.824 g/mL at 25 °C | ChemicalBook[3] |
| pKa | 9.10 (at 25 °C) | ChemicalBook[3] |
| LogP | 0.070 | ChemicalBook[3] |
| Water Solubility | Miscible | Ataman Kimya |
| Refractive Index (n²⁰/D) | 1.420 | ChemicalBook[3] |
Synthesis and Purification
A scalable synthesis for optically active 1-cyclopropylalkyl-1-amines has been described in patent literature, providing a viable route to 1-Cyclopropylpropan-1-amine.[4] The general method involves the reductive amination of a corresponding ketone.
Synthetic Pathway via Reductive Amination
The synthesis of 1-Cyclopropylpropan-1-amine can be achieved starting from 1-cyclopropylpropan-1-one.[5] This method is a standard and robust approach for amine synthesis.[6]
Workflow for Synthesis:
Caption: Synthetic workflow for 1-Cyclopropylpropan-1-amine.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-cyclopropylpropan-1-one in a protic solvent such as methanol or ethanol.
-
Amine Source: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The choice of reducing agent is critical; stronger reducing agents may not be necessary and could lead to side reactions.
-
Quenching and Extraction: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Purification: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.
Experimental Protocols for Physicochemical Characterization
The following protocols describe standard methods for determining the key physicochemical properties of a novel primary amine like 1-Cyclopropylpropan-1-amine.
Determination of pKa (Acid Dissociation Constant)
The pKa is a measure of the basicity of the amine. Titration is the most direct and reliable method.
Workflow for pKa Determination:
Caption: Workflow for determining pKa via potentiometric titration.
Protocol:
-
Preparation: Prepare a dilute aqueous solution of the purified amine of a known concentration (e.g., 0.01 M).
-
Titration: Use a calibrated pH meter to monitor the pH of the solution. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) added in small, precise increments.
-
Data Collection: Record the pH after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of acid added. The point of maximum slope on the titration curve corresponds to the equivalence point. The pH at the volume of acid that is half of the equivalence point volume is equal to the pKa of the amine's conjugate acid.
Spectroscopic Analysis
Spectroscopic methods are essential for structural confirmation and purity assessment.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will confirm the presence of the cyclopropyl, ethyl, and amine protons. The hydrogens on the carbon adjacent to the nitrogen are expected to appear deshielded, likely in the 2.3-3.0 ppm range.[7] The N-H protons often appear as a broad signal, and their chemical shift can be concentration-dependent.[7] Adding a drop of D₂O will cause the N-H signal to disappear, confirming its identity.[7]
-
¹³C NMR: The carbon atom bonded to the nitrogen will be deshielded and is expected to appear in the 10-65 ppm region.[7]
4.2.2. Infrared (IR) Spectroscopy
As a primary amine, 1-Cyclopropylpropan-1-amine is expected to show two characteristic N-H stretching absorptions in the 3300-3500 cm⁻¹ region.[8] These bands are typically sharper than the broad O-H stretch of alcohols. A C-N stretching absorption should be visible in the 1000-1250 cm⁻¹ range for an aliphatic amine.[7]
4.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z = 99. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent. A prominent fragmentation pathway for amines is alpha-cleavage, which would involve the loss of the ethyl group (C₂H₅•, 29 Da) or the cyclopropyl group (C₃H₅•, 41 Da).
Chromatographic Analysis
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of 1-Cyclopropylpropan-1-amine.
-
Gas Chromatography (GC): Due to its expected volatility, GC is a suitable method. A column with a polar stationary phase is recommended for analyzing amines. A Flame Ionization Detector (FID) would provide excellent sensitivity. GC coupled with Mass Spectrometry (GC-MS) is the definitive method for both separation and identification.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used, often with a derivatizing agent to improve detection by UV or fluorescence detectors, as simple amines lack a strong chromophore.
Safety and Handling
While specific toxicity data for 1-Cyclopropylpropan-1-amine is unavailable, it should be handled with the precautions appropriate for a volatile, primary aliphatic amine. Based on the properties of the analogue Cyclopropylamine, it should be considered flammable, corrosive, and potentially harmful if swallowed or inhaled.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from heat and ignition sources.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and carbon dioxide.
Conclusion
1-Cyclopropylpropan-1-amine is a compound with significant potential as a synthetic intermediate. While its physicochemical properties have not yet been extensively documented in the literature, this guide provides a robust framework for its characterization. The predicted properties offer a starting point for experimental design, and the detailed protocols for synthesis, purification, and analysis provide a clear path for researchers to obtain the necessary experimental data. The provided information on the well-characterized analogue, Cyclopropylamine, serves as a useful benchmark for these future investigations.
References
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 549699, 1-Cyclopropylpropan-1-one. Retrieved from [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Longdom Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropylamine. Retrieved from [Link]
- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
PubChemLite. (n.d.). 1-cyclopropylpropan-1-amine (C6H13N). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines – Organic Chemistry. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
Sources
- 1. PubChemLite - 1-cyclopropylpropan-1-amine (C6H13N) [pubchemlite.lcsb.uni.lu]
- 2. guidechem.com [guidechem.com]
- 3. Cyclopropylamine | 765-30-0 [chemicalbook.com]
- 4. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 5. 1-Cyclopropylpropan-1-one | C6H10O | CID 549699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. N-Propylcyclopropanamine | C6H13N | CID 12094059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
